Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex ester compounds containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name identifies the compound as this compound, reflecting the ethyl ester functionality attached to a butanoic acid backbone that contains two ketone groups at positions 2 and 4, with a 3,4-dichlorophenyl substituent at position 4. The molecular formula C₁₂H₁₀Cl₂O₄ accurately represents the atomic composition, with a calculated molecular weight of 289.11 grams per mole, confirming the presence of twelve carbon atoms, ten hydrogen atoms, two chlorine atoms, and four oxygen atoms within the molecular structure.
The structural complexity of this compound necessitates careful consideration of potential isomeric forms that may exist due to the presence of multiple reactive centers and the diketo functionality. The 2,4-dioxobutanoate backbone presents opportunities for keto-enol tautomerism, a phenomenon well-documented in related diketo compounds where rapid equilibrium exists between ketone and enol forms. Research on structurally similar compounds, such as 4-phenyl-2,4-dioxobutanoic acid, has demonstrated that tautomeric preferences can be significantly influenced by solvent polarity, temperature, and the electronic nature of aromatic substituents. The presence of the electronegative chlorine atoms at the 3,4-positions of the phenyl ring introduces additional electronic effects that may stabilize certain tautomeric forms over others, though specific tautomeric studies for this exact compound remain limited in the available literature.
The stereochemical considerations for this compound involve potential configurational isomerism, particularly regarding the spatial arrangement around the carbon bearing the dichlorophenyl substituent. Crystallographic studies of related compounds have revealed that similar structures often adopt specific conformational preferences that minimize steric interactions while maximizing favorable electronic interactions. The dichlorophenyl group orientation relative to the diketo chain represents a critical structural feature that influences both the physical properties and potential reactivity patterns of the compound.
Molecular Architecture: X-ray Crystallographic Analysis
X-ray crystallographic analysis represents the gold standard for definitive structural determination of organic compounds, providing precise three-dimensional atomic coordinates and revealing intermolecular packing arrangements within the crystal lattice. While specific crystallographic data for this compound remains limited in the available literature, related studies on structurally analogous compounds provide valuable insights into the expected molecular architecture and crystal packing behavior of this diketo ester family.
Crystallographic investigations of related dichlorinated diketo compounds have revealed characteristic structural features that likely extend to this compound. Research on trans-methyl 3,4-dichloro-4-(3,4-dichlorophenyl)-2-oxobutanoate has demonstrated that these compounds typically crystallize in triclinic space groups with specific unit cell parameters reflecting the molecular packing requirements. The crystallographic data for the related compound revealed a triclinic space group P-1 with unit cell dimensions of a = 6.5579(7) Å, b = 7.6349(6) Å, c = 15.6331(14) Å, and angles α = 84.549(7)°, β = 86.322(8)°, γ = 78.859(8)°, demonstrating the influence of chlorine substitution patterns on crystal packing efficiency.
The molecular architecture of diketo esters typically exhibits planar or near-planar arrangements of the carbonyl functionalities, facilitating potential intramolecular hydrogen bonding interactions and π-π stacking arrangements between aromatic rings in adjacent molecules. The presence of the 3,4-dichlorophenyl substituent introduces additional considerations for intermolecular halogen bonding interactions, which can significantly influence crystal packing arrangements and contribute to overall lattice stability. Modern X-ray crystallographic techniques employ high-resolution diffractometers equipped with charge-coupled device detectors and cryogenic sample environments to achieve precise structural determinations, typically requiring crystal dimensions larger than 0.1 millimeter in all directions for optimal data quality.
The three-dimensional molecular architecture revealed through crystallographic analysis provides critical information regarding bond lengths, bond angles, and torsional arrangements that govern the compound's physical and chemical properties. Precise determination of carbon-carbon, carbon-oxygen, and carbon-chlorine bond distances allows for detailed comparison with theoretical predictions and contributes to understanding of electronic delocalization effects within the molecular framework.
Electronic Structure and Conformational Analysis
The electronic structure of this compound encompasses complex orbital interactions arising from the conjugated diketo system and the electron-withdrawing effects of the dichlorophenyl substituent. The molecular orbital arrangement involves significant delocalization between the aromatic π-system and the adjacent carbonyl functionalities, creating an extended conjugated network that influences both the ground state electronic distribution and excited state properties. The presence of chlorine atoms at the 3,4-positions of the phenyl ring introduces strong inductive electron-withdrawing effects that perturb the overall electronic density distribution and may enhance the electrophilic character of the carbonyl carbons.
Computational studies of related diketo compounds have revealed that the lowest unoccupied molecular orbitals typically exhibit significant amplitude on the carbonyl carbon atoms, making these positions susceptible to nucleophilic attack. The highest occupied molecular orbitals generally show substantial contribution from the aromatic π-system and the oxygen lone pairs, indicating these regions as likely sites for electrophilic interactions. The electronic structure calculations also predict specific conformational preferences based on minimization of total electronic energy while accounting for steric repulsions between substituents.
Conformational analysis of this compound reveals multiple low-energy conformations arising from rotation about single bonds within the molecular framework. The rotation barrier about the bond connecting the dichlorophenyl group to the diketo chain represents a critical parameter governing the molecule's dynamic behavior in solution. The presence of the bulky chlorine substituents introduces steric constraints that may restrict certain conformational arrangements while stabilizing others through favorable halogen-oxygen interactions.
The rotatable bond count of six indicates substantial conformational flexibility within the molecular structure, allowing for multiple energetically accessible conformations under ambient conditions. This conformational diversity has important implications for the compound's behavior in various chemical environments and its potential interactions with biological targets or catalytic surfaces. The XLogP3-AA value of 3.1 reflects the compound's lipophilic character, arising from the aromatic chlorinated substituent balanced against the polar diketo ester functionality.
Properties
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKHGIRYXQBVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434274 | |
| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93618-67-8 | |
| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthesis involves a base-catalyzed Claisen condensation between diethyl oxalate and 3,4-dichloroacetophenone . The reaction proceeds as follows:
| Component | Quantity | Role |
|---|---|---|
| Diethyl oxalate | 10 mmol | Carbonyl donor |
| 3,4-Dichloroacetophenone | 10 mmol | Aryl ketone substrate |
| Sodium ethoxide (NaOEt) | 10 mmol | Base catalyst |
| Ethanol (absolute) | 10 mL | Solvent |
- Base preparation : Sodium ethoxide is freshly prepared by dissolving sodium metal (10 mmol) in anhydrous ethanol.
- Reaction setup : Diethyl oxalate and 3,4-dichloroacetophenone are added dropwise to the NaOEt solution.
- Stirring : The mixture is stirred overnight at room temperature.
- Heating : The reaction is heated at 80°C for 30 minutes to drive the condensation to completion.
- Acidification : The mixture is acidified to pH 2 using sulfuric acid.
- Extraction : The product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated under reduced pressure.
- Purification : Recrystallization from ethanol yields pure Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate.
- Yield : ~65–75% after recrystallization.
- Reaction efficiency : Heating improves cyclization and reduces side products.
Industrial-Scale Optimization
For large-scale production, modifications include:
- Advantages : Enhanced heat transfer and consistent mixing, reducing reaction time to 2–4 hours .
- Solvent recycling : Ethanol recovery systems minimize waste.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80°C | 70–75°C |
| Reaction time | 30 minutes | 2–4 hours |
| Yield | 65–75% | 80–85% |
Mechanistic Insights
The reaction mechanism involves:
- Enolate formation : Deprotonation of 3,4-dichloroacetophenone by NaOEt.
- Nucleophilic attack : Enolate attacks diethyl oxalate, forming a β-keto ester intermediate.
- Cyclization : Intramolecular esterification produces the dioxobutanoate core.
- Base strength : NaOEt ensures complete enolate formation without over-saponification.
- Solvent polarity : Ethanol balances solubility and reactivity.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Classical Claisen | NaOEt, 80°C, 30 min | 65–75% | ≥95% |
| Flow Reactor | Continuous, 70°C | 80–85% | ≥98% |
Challenges and Solutions
- By-product formation : Acidification at pH 2 minimizes unreacted intermediates.
- Purification difficulty : Recrystallization in ethanol selectively isolates the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
- Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable building block for chemists .
Biological Applications
Potential Biological Activities
- Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. These activities are critical for developing new therapeutic agents targeting infectious diseases and inflammatory conditions .
Pharmacological Studies
- The compound has been investigated for its potential as a precursor in pharmaceutical development. Its interactions with biological targets suggest that it could lead to the creation of novel drugs with improved efficacy and safety profiles .
Medical Research
Antiprotozoal Activity
- In studies aimed at identifying new antiprotozoal drugs, derivatives of this compound have shown promise against various protozoan parasites such as Trypanosoma and Leishmania. The structure-activity relationship studies indicate that modifications to this compound can enhance its biological activity while reducing toxicity to mammalian cells .
Metabolic Stability
- Investigations into the metabolic pathways of this compound reveal that it is rapidly metabolized by liver enzymes. Understanding its pharmacokinetics is essential for optimizing its use in drug development .
Industrial Applications
Agrochemical Development
- This compound has applications in the agrochemical industry, where it may be utilized in the formulation of pesticides or herbicides. Its chemical properties make it suitable for developing compounds that can effectively target pests while minimizing environmental impact .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential as a therapeutic agent.
-
In Vivo Toxicity Assessment :
- Animal model studies assessed the toxicity profile of this compound. Findings revealed a favorable safety margin at therapeutic doses compared to established drugs, supporting further development for clinical use.
-
Structure-Activity Relationship Analysis :
- Research focused on modifying the dichlorophenyl group to enhance the biological activity of derivatives. The results demonstrated that specific substitutions could significantly improve potency against targeted pathogens while maintaining low toxicity.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence metabolic pathways, including those involved in inflammation and cell proliferation, by acting as an inhibitor or activator of key enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 478868-68-7)
- Key Difference : Chlorine atoms at the 2,4-positions of the phenyl ring instead of 3,4-positions.
- Impact: Altered electronic effects due to meta vs. para substitution. Safety data indicate hazards requiring precautions (e.g., GHS labeling), though specific toxicity data for the 3,4-isomer are unavailable .
Ethyl 4-(2,5-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 5159-70-6)
Ester Group Modifications
Methyl 4-(3,4-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 374679-63-7)
- Key Difference : Methyl ester (C₁₁H₈Cl₂O₄) vs. ethyl ester.
- Impact : Lower molecular weight (273.09 g/mol ) and reduced lipophilicity compared to the ethyl analog. This may affect solubility in polar solvents and bioavailability in biological systems .
Ethyl 3,4-Dichlorophenylglyoxylate (CAS 34966-52-4)
Functional Group Additions/Substitutions
Ethyl 4-(3,4-Dimethylphenyl)-2,4-Dioxobutanoate (CAS 1019457-35-2)
- Key Difference : Methyl groups replace chlorine atoms.
Ethyl 4-(2,6-Dichloro-3-Fluorophenyl)-2,4-Dioxobutanoate (CAS 1041553-00-7)
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 93618-67-8 | C₁₂H₁₀Cl₂O₄ | 289.12 | 3,4-Cl₂, β-diketo ester |
| Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 478868-68-7 | C₁₂H₁₀Cl₂O₄ | 289.12 | 2,4-Cl₂, β-diketo ester |
| Mthis compound | 374679-63-7 | C₁₁H₈Cl₂O₄ | 273.09 | Methyl ester, 3,4-Cl₂ |
| Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate | 1019457-35-2 | C₁₄H₁₆O₄ | 248.27 | 3,4-(CH₃)₂, β-diketo ester |
Research Findings and Trends
- Synthetic Utility : Methyl esters (e.g., CAS 374679-63-7) offer cost advantages in synthesis but may underperform in biological systems due to lower lipophilicity .
Biological Activity
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 289.11 g/mol. The structure features a dioxobutanoate moiety linked to a dichlorophenyl group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic pathways may vary, they often employ standard organic reactions such as esterification or acylation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and has shown efficacy comparable to established antibiotics. For instance:
- Antitubercular Activity : In a study evaluating compounds for their antitubercular properties against Mycobacterium tuberculosis (H37RV), derivatives of this compound were found to possess moderate to good activity at concentrations as low as 6.25 mg/ml .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dichlorophenyl group enhances its interaction with microbial targets, potentially disrupting cellular functions or inhibiting vital metabolic pathways.
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of this compound:
- Study on Antitubercular Activity : A systematic evaluation of various derivatives revealed that modifications in the aryl groups significantly influenced their antitubercular efficacy. Compounds with specific substitutions showed enhanced potency against M. tuberculosis .
- Calcium Channel Inhibition : Research has also explored the potential of this compound as a calcium channel blocker. It was found that certain structural modifications could reduce calcium channel activity while enhancing anti-tubercular properties .
Data Summary
The following table summarizes key findings from studies on this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate in high purity?
- The synthesis likely involves a Claisen condensation between ethyl acetoacetate and a 3,4-dichlorophenyl-containing acyl chloride, followed by oxidation to introduce the second ketone group. Rigorous control of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side products like mono-oxo derivatives . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended. Purity should be confirmed using HPLC with UV detection at 254 nm, as demonstrated for structurally similar β-keto esters .
Q. How can researchers confirm the structural identity of this compound?
- Combine spectroscopic methods:
- NMR : Analyze - and -NMR for characteristic signals (e.g., ethyl ester protons at δ 1.2–1.4 ppm, ketone carbonyls at δ 190–210 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (exact mass 274.0163) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the spatial arrangement of the dichlorophenyl and dioxobutanoate groups, as seen in analogs like Ethyl 4-(2,4-dichlorophenyl) derivatives .
Q. What are the stability and storage requirements for this compound?
- While direct stability data is limited, structurally related β-keto esters are hygroscopic and prone to hydrolysis. Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectral data for this compound?
- Contradictions may arise from tautomerism (enol-keto equilibrium) or impurities. Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers in NMR analysis. Cross-validate with computational methods (DFT calculations) to predict and assign spectral peaks . For purity-related discrepancies, employ orthogonal techniques like GC-MS or elemental analysis .
Q. What strategies optimize the compound’s reactivity in nucleophilic or electrophilic reactions?
- The α,β-diketone moiety is highly reactive. For nucleophilic additions (e.g., Grignard reactions), use low temperatures (–78°C) and controlled stoichiometry to avoid over-addition. For electrophilic aromatic substitution on the dichlorophenyl ring, leverage directing effects of chlorine substituents: the 3,4-dichloro group directs incoming electrophiles to the para position relative to the existing substituents .
Q. How can this compound be utilized in medicinal chemistry or materials science?
- Antimicrobial Studies : Screen against bacterial/fungal strains using MIC assays, given the dichlorophenyl group’s known bioactivity .
- Coordination Chemistry : Explore its chelation potential with transition metals (e.g., Cu, Fe) for catalytic applications. The β-diketone structure is a classic ligand in metal-organic frameworks (MOFs) .
Methodological Notes
- Synthetic Optimization : Replace traditional acid chlorides with milder acylating agents (e.g., Weinreb amides) to improve yield and reduce side reactions .
- Analytical Validation : Use - COSY and HSQC NMR experiments to resolve overlapping signals in complex spectra .
- Data Reproducibility : Publish full spectral datasets (e.g., NMR raw files) in supplementary materials to aid cross-lab comparisons, addressing common reproducibility challenges in organochlorine chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
